molecular formula C15H30N2O B14402605 1-Dodecylimidazolidin-2-one CAS No. 85248-48-2

1-Dodecylimidazolidin-2-one

Cat. No.: B14402605
CAS No.: 85248-48-2
M. Wt: 254.41 g/mol
InChI Key: JLROHKGOOKAOGR-UHFFFAOYSA-N
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Description

1-Dodecylimidazolidin-2-one is a heterocyclic organic compound featuring a five-membered imidazolidin-2-one ring substituted with a dodecyl (C₁₂H₂₅) chain at the nitrogen position. The compound is of interest in materials science and medicinal chemistry due to its ability to modulate solubility and self-assembly properties in organic systems .

Properties

CAS No.

85248-48-2

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

1-dodecylimidazolidin-2-one

InChI

InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15(17)18/h2-14H2,1H3,(H,16,18)

InChI Key

JLROHKGOOKAOGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. This method typically requires a catalyst and proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring . Another method involves the diamination of olefins, where the olefin reacts with a diamine in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of 1-Dodecylimidazolidin-2-one often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

1-Dodecylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dodecylimidazolidin-2-one primarily involves its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can help solubilize and transport hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the transport and stabilization of various molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Imidazolidin-2-one Derivatives

The following table summarizes key structural analogues and their similarity scores to 1-Dodecylimidazolidin-2-one, based on molecular frameworks and substituents:

Compound Name CAS Number Substituents Similarity Score Key Properties
1-(2-Aminoethyl)imidazolidin-2-one 6281-42-1 Aminoethyl group (-CH₂CH₂NH₂) 0.84 Enhanced water solubility; nucleophilic reactivity
1,3-Dimethylimidazolidin-2-one 80-73-9 Two methyl groups (-CH₃) 0.81 Polar aprotic solvent; high thermal stability
1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one 1566273-72-0 Hydroxyphenethyl group N/A Chiral center; pharmaceutical applications
Dodecylamine 124-22-1 Primary amine with dodecyl chain 0.68 Surfactant; polymer additive

Key Observations :

  • Substituent Effects: The dodecyl chain in 1-Dodecylimidazolidin-2-one increases lipophilicity compared to polar derivatives like 1-(2-Aminoethyl)imidazolidin-2-one, making it more suitable for lipid-based formulations .
  • Solvent Behavior : Unlike 1,3-Dimethylimidazolidin-2-one (a polar solvent), the dodecyl derivative is less miscible with water but exhibits superior surfactant-like behavior akin to dodecylamine .
  • Crystallinity: Alkyl chain length impacts packing efficiency. For example, 1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one (a benzimidazole analogue) shows distinct crystal symmetry compared to shorter-chain derivatives (e.g., octyl or nonyl), suggesting analogous trends for imidazolidinones .
Functional Comparisons
Data Table: Physicochemical Properties
Property 1-Dodecylimidazolidin-2-one 1,3-Dimethylimidazolidin-2-one Dodecylamine
Molecular Weight (g/mol) ~282.4 (estimated) 114.16 185.35
Water Solubility Low (<0.1 mg/mL) Miscible Slightly soluble
LogP (Octanol-Water) ~4.5 (predicted) -0.47 4.21
Melting Point Not reported 8°C 28–30°C
Applications Surfactants, coatings Solvents, electrolytes Polymer additives

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